

comparative study of Lewis acidity of different alkyl borates

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Compound of Interest

Compound Name: *Triisopropyl borate*

Cat. No.: *B046633*

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A Comparative Study of the Lewis Acidity of Alkyl Borates

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Lewis acidity of a series of alkyl borates. The Lewis acidity of these compounds is a critical factor in their application as reagents and catalysts in organic synthesis. Understanding the relative strengths of different alkyl borates allows for the rational selection of the appropriate Lewis acid for a specific chemical transformation, optimizing reaction rates and product yields.

The Lewis acidity of alkyl borates, $B(OR)_3$, is primarily influenced by the nature of the alkyl groups (R). Both electronic and steric effects play a role, with steric hindrance often being the dominant factor in determining the accessibility of the electron-deficient boron center to a Lewis base.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of alkyl borates can be quantified using various experimental and computational methods. The Gutmann-Beckett method is a widely accepted experimental technique that provides a measure of Lewis acidity in solution. This method utilizes triethylphosphine oxide (Et_3PO) as a probe molecule and measures the change in the ^{31}P NMR chemical shift upon its interaction with a Lewis acid. This change is then used to calculate the

Acceptor Number (AN), a dimensionless value where a higher number indicates stronger Lewis acidity.

Another important metric is the computationally determined Fluoride Ion Affinity (FIA), which is the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. A more positive FIA value corresponds to a stronger Lewis acid.

Gutmann-Beckett Acceptor Numbers

The following table summarizes the experimentally determined Gutmann-Beckett Acceptor Numbers (AN) for a selection of common alkyl borates.

Alkyl Borate	Formula	Gutmann-Beckett Acceptor Number (AN)
Trimethyl borate	$\text{B}(\text{OCH}_3)_3$	23 ^[1]
Triethyl borate	$\text{B}(\text{OCH}_2\text{CH}_3)_3$	17 ^[2]
Triisopropyl borate	$\text{B}(\text{OCH}(\text{CH}_3)_2)_3$	Not available in searched literature; expected to be <17

The data clearly indicates a trend of decreasing Lewis acidity with increasing steric bulk of the alkyl substituents. The smaller methyl groups in trimethyl borate offer less steric hindrance to the boron center, resulting in a higher AN value compared to triethyl borate^{[1][2]}. While an experimental value for **triisopropyl borate** is not readily available in the reviewed literature, it is anticipated to have an even lower AN due to the significantly larger isopropyl groups further shielding the boron atom.

Fluoride Ion Affinity (FIA)

Specific calculated Fluoride Ion Affinity (FIA) values for simple trialkyl borates such as trimethyl, triethyl, and **triisopropyl borate** are not prominently available in the surveyed literature. Computational studies on Lewis acidity tend to focus on boranes with halo, aryl, or other electron-withdrawing substituents. However, the principles of FIA are well-established for comparing the intrinsic Lewis acidity of a wide range of compounds^{[3][4]}.

Experimental and Computational Protocols

Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance in a non-coordinating solvent.

Objective: To determine the Acceptor Number (AN) of a Lewis acid by measuring the change in the ^{31}P NMR chemical shift of triethylphosphine oxide (Et_3PO).

Materials:

- Lewis acid (e.g., alkyl borate)
- Triethylphosphine oxide (Et_3PO)
- Anhydrous, non-coordinating deuterated solvent (e.g., benzene- d_6 , toluene- d_8 , or dichloromethane- d_2)
- NMR tubes and spectrometer

Procedure:

- A solution of Et_3PO is prepared in the chosen deuterated solvent.
- The ^{31}P NMR spectrum of the Et_3PO solution is recorded to determine the chemical shift of the free phosphine oxide (δ_{free}).
- A solution of the Lewis acid to be investigated is prepared in the same solvent.
- An equimolar amount of the Lewis acid is added to the Et_3PO solution.
- The ^{31}P NMR spectrum of the resulting mixture is recorded to determine the chemical shift of the Et_3PO -Lewis acid adduct (δ_{adduct}).
- The change in chemical shift ($\Delta\delta$) is calculated: $\Delta\delta = \delta_{\text{adduct}} - \delta_{\text{free}}$.
- The Acceptor Number (AN) is calculated using the following formula: $\text{AN} = 2.21 \times \Delta\delta$.

Fluoride Ion Affinity (Computational)

Fluoride Ion Affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase.

Objective: To calculate the enthalpy change of the reaction between a Lewis acid and a fluoride ion.

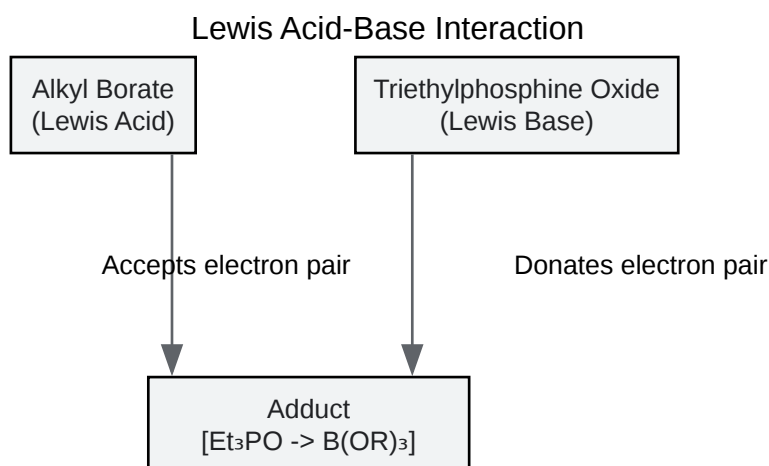
General Computational Workflow:

- The geometries of the Lewis acid (e.g., B(OR)_3) and the corresponding fluoro-adduct ($[\text{F-B(OR)}_3]^-$) are optimized using an appropriate level of theory and basis set (e.g., Density Functional Theory).
- The electronic energies of the optimized structures are calculated.
- The enthalpy of the reaction $\text{LA} + \text{F}^- \rightarrow [\text{LA-F}]^-$ is determined.
- The Fluoride Ion Affinity is the negative of this enthalpy change ($-\Delta H$).

Visualizing Lewis Acidity and Experimental Workflow

Lewis Acid-Base Interaction

The fundamental principle of Lewis acidity involves the acceptance of an electron pair by an electron-deficient species (the Lewis acid) from an electron-rich species (the Lewis base). In the context of this study, the alkyl borate acts as the Lewis acid and the oxygen atom of triethylphosphine oxide serves as the Lewis base.

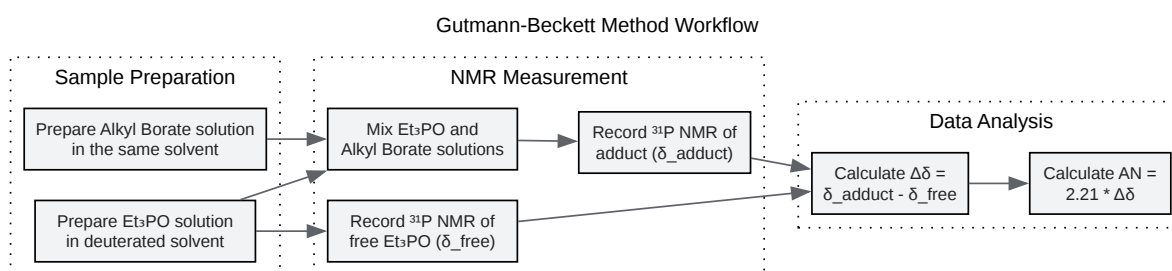


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Caption: Interaction between an alkyl borate and triethylphosphine oxide.

Experimental Workflow for the Gutmann-Beckett Method

The following diagram illustrates the key steps involved in determining the Lewis acidity of an alkyl borate using the Gutmann-Beckett method.



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References

- 1. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lewis acidities and hydride, fluoride, and X- affinities of the $BH(3-n)X_n$ compounds for (X = F, Cl, Br, I, NH_2 , OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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